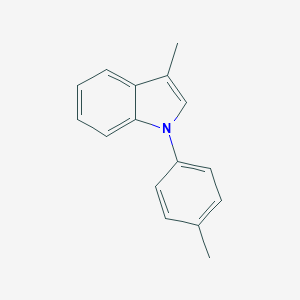
3-Phenyl-3-piperidinol HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-3-piperidinol HCl is a chemical compound that belongs to the class of piperidine derivatives. It is known for its various biological activities, including analgesic, anti-inflammatory, and antitumor properties. The compound has a molecular formula of C11H16ClNO and a molecular weight of 213.71 g/mol .
Mechanism of Action
Target of Action
3-Phenylpiperidin-3-ol hydrochloride is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
It is known that piperidine derivatives can interact with various biological targets due to their versatile structure . The specific interactions of 3-Phenylpiperidin-3-ol hydrochloride with its targets would depend on the specific molecular structure of the compound and the nature of the target.
Biochemical Pathways
Piperidine derivatives can affect various biochemical pathways due to their versatile structure . The specific pathways affected by 3-Phenylpiperidin-3-ol hydrochloride would depend on the specific molecular structure of the compound and the nature of its targets.
Preparation Methods
3-Phenyl-3-piperidinol HCl can be synthesized through several organic synthesis methods. One common method involves the condensation reaction of benzaldehyde and pyridine, followed by a hydrogenation reaction to reduce the carbonyl group to a hydroxyl group, forming 3-phenylpiperidin-3-ol . Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions for large-scale production .
Chemical Reactions Analysis
3-Phenyl-3-piperidinol HCl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to other functional groups.
Substitution: The compound can undergo substitution reactions, where the hydroxyl group is replaced by other substituents.
Common reagents and conditions used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Phenyl-3-piperidinol HCl has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its biological activities, including its analgesic, anti-inflammatory, and antitumor properties.
Medicine: It has potential therapeutic applications due to its biological activities.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
3-Phenyl-3-piperidinol HCl can be compared with other piperidine derivatives, such as:
Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in the synthesis of pharmaceuticals.
3-Phenylpiperidine: Similar to this compound but lacks the hydroxyl group.
4-Phenylpiperidine: Another piperidine derivative with the phenyl group at a different position.
The uniqueness of this compound lies in its specific biological activities and the presence of the hydroxyl group, which can influence its chemical reactivity and interactions with biological targets .
Properties
IUPAC Name |
3-phenylpiperidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c13-11(7-4-8-12-9-11)10-5-2-1-3-6-10;/h1-3,5-6,12-13H,4,7-9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVASVBNMGKOUDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(C2=CC=CC=C2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105558-52-9 |
Source


|
| Record name | 3-phenylpiperidin-3-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[6-[5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B172835.png)


![Ethyl imidazo[5,1-b]thiazole-7-carboxylate](/img/structure/B172843.png)
![1H-Thieno[2,3-d]pyrimidine-2,4-dithione](/img/structure/B172848.png)
![tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B172851.png)

![2-[(4-Chlorophenyl)thio]nicotinic acid](/img/structure/B172855.png)
![Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate](/img/structure/B172863.png)





